molecular formula C23H22N4O4 B12131282 Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate

Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12131282
M. Wt: 418.4 g/mol
InChI Key: DCBHUZHKELPIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a pyrimidine ring fused with a pyridino ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the desired heterocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Scientific Research Applications

Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of functional groups that allow for diverse chemical reactions and biological interactions.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-4-31-23(29)17-12-18-21(25-20-14(2)6-5-11-26(20)22(18)28)27(19(17)24)13-15-7-9-16(30-3)10-8-15/h5-12,24H,4,13H2,1-3H3

InChI Key

DCBHUZHKELPIMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.